molecular formula C15H28O6S B610649 S-acetyl-PEG3-t-butyl ester CAS No. 1818294-27-7

S-acetyl-PEG3-t-butyl ester

Cat. No. B610649
CAS RN: 1818294-27-7
M. Wt: 336.44
InChI Key: JTUABWSFWXGORZ-UHFFFAOYSA-N
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Description

“S-acetyl-PEG3-t-butyl ester” is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group, and the t-butyl ester can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .


Molecular Structure Analysis

“S-acetyl-PEG3-t-butyl ester” contains a total of 49 bonds; 21 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 aliphatic thioester, and 3 aliphatic ethers . The molecular weight of “S-acetyl-PEG3-t-butyl ester” is 336.5 g/mol .


Physical And Chemical Properties Analysis

“S-acetyl-PEG3-t-butyl ester” has a molecular weight of 336.5 g/mol . It contains a sulfur acetyl group and a t-butyl ester .

Scientific Research Applications

Peptide Synthesis

“S-acetyl-PEG3-t-butyl ester” is a type of t-butyl ester, which are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The t-butyl ester can be removed under acidic conditions , making it useful in the stepwise construction of peptide chains.

Increasing Water Solubility

The compound is a PEG (polyethylene glycol) linker, which is hydrophilic . This means it can increase the water solubility of compounds in aqueous media , which is crucial in many biological and chemical applications.

Thiol Group Formation

The sulfur acetyl group in “S-acetyl-PEG3-t-butyl ester” can be deprotected to form a thiol group . Thiol groups are important in biochemistry, as they can form disulfide bonds that contribute to the folding and stability of proteins.

Bioconjugation

The thiol group that can be formed from the sulfur acetyl group in “S-acetyl-PEG3-t-butyl ester” can be used in bioconjugation . This is a chemical strategy to form a stable covalent link between two molecules, often a drug and a carrier protein.

Proteomics Research

As a biochemical, “S-acetyl-PEG3-t-butyl ester” can be used in proteomics research . Proteomics is the large-scale study of proteins, and chemicals like this can be used in a variety of ways, such as in the preparation of samples or as a reagent in specific assays.

properties

IUPAC Name

tert-butyl 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O6S/c1-13(16)22-12-11-20-10-9-19-8-7-18-6-5-14(17)21-15(2,3)4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUABWSFWXGORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146400
Record name 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-acetyl-PEG3-t-butyl ester

CAS RN

1818294-27-7
Record name 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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